molecular formula C6H6BrNO3S B11720228 4-Bromo-2-hydroxybenzene-1-sulfonamide

4-Bromo-2-hydroxybenzene-1-sulfonamide

Cat. No.: B11720228
M. Wt: 252.09 g/mol
InChI Key: SSHWPRSRCZDBQL-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and diuretic properties . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-hydroxybenzene-1-sulfonamide typically involves the sulfonylation of 4-bromo-2-hydroxybenzene. The reaction is carried out by reacting 4-bromo-2-hydroxybenzene with sulfonyl chloride in the presence of a base, such as pyridine or triethylamine . The reaction conditions usually involve maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also minimizes human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-hydroxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of 4-bromo-2-oxo-benzene-1-sulfonamide.

    Reduction: Formation of 4-bromo-2-hydroxybenzene-1-amine.

Scientific Research Applications

4-Bromo-2-hydroxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Used in the production of dyes and pigments due to its sulfonamide group.

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial cell growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-hydroxybenzene-1-sulfonic acid
  • 4-Bromo-2-hydroxybenzene-1-sulfonyl chloride
  • 4-Bromo-2-hydroxybenzene-1-sulfonamide derivatives

Uniqueness

This compound is unique due to the presence of both a bromine atom and a sulfonamide group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H6BrNO3S

Molecular Weight

252.09 g/mol

IUPAC Name

4-bromo-2-hydroxybenzenesulfonamide

InChI

InChI=1S/C6H6BrNO3S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3,9H,(H2,8,10,11)

InChI Key

SSHWPRSRCZDBQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)S(=O)(=O)N

Origin of Product

United States

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